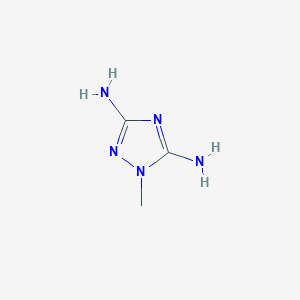

1-Methyl-1H-1,2,4-triazole-3,5-diamine

Description

The exact mass of the compound 1-Methyl-1H-1,2,4-triazole-3,5-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-1H-1,2,4-triazole-3,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-1,2,4-triazole-3,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c1-8-3(5)6-2(4)7-8/h1H3,(H4,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFNCKLJAUXDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329592 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25688-67-9 | |

| Record name | 1-Methyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,2,4-triazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine

Introduction

1-Methyl-1H-1,2,4-triazole-3,5-diamine, a substituted derivative of guanazole, represents a significant scaffold in medicinal chemistry and materials science. The strategic introduction of a methyl group at the N1 position of the triazole ring can profoundly influence the molecule's physicochemical properties, including its binding affinity to biological targets, solubility, and metabolic stability. This technical guide provides a comprehensive overview of the synthetic pathways to 1-Methyl-1H-1,2,4-triazole-3,5-diamine, intended for researchers, scientists, and drug development professionals. We will delve into the foundational synthesis of the 3,5-diamino-1,2,4-triazole core, followed by an exploration of strategies for its regioselective N-methylation.

Part 1: Synthesis of the Core Scaffold: 3,5-Diamino-1H-1,2,4-triazole (Guanazole)

The most prevalent and economically viable method for the synthesis of the guanazole core involves the condensation of dicyandiamide with a hydrazine salt. This approach is well-documented and offers high yields of the desired product.

Reaction Mechanism: Guanazole Formation

The reaction proceeds through the nucleophilic attack of hydrazine on one of the nitrile carbons of dicyandiamide, followed by an intramolecular cyclization to form the triazole ring. The use of a hydrazine salt, such as hydrazine dihydrochloride, in an aqueous medium has been shown to produce near-theoretical yields[1].

Caption: Synthesis of Guanazole from Dicyandiamide and a Hydrazine Salt.

Experimental Protocol: Synthesis of Guanazole

This protocol is adapted from a well-established patented method[1].

Materials:

-

Dicyandiamide

-

Hydrazine Dihydrochloride

-

Sodium Hydroxide

-

Methanol

-

Deionized Water

Procedure:

-

In a suitable reaction vessel, dissolve dicyandiamide (1 mole equivalent) and hydrazine dihydrochloride (1 mole equivalent) in water.

-

Heat the aqueous solution to a temperature in the range of 50-100°C. The reaction is typically complete within a few hours at 50°C or in a few minutes at 100°C[1].

-

After the reaction is complete, cool the solution and neutralize the resulting guanazole hydrochloride by adding a solution of sodium hydroxide (2 mole equivalents) in water[1].

-

Evaporate the neutralized solution to dryness under reduced pressure.

-

Extract the dry residue with boiling methanol.

-

Evaporate the methanolic solution to a low volume and filter to collect the guanazole crystals. The reported yield is approximately 97%[1].

| Parameter | Value | Reference |

| Reactant Ratio | 1:1 (Dicyandiamide:Hydrazine Salt) | [1] |

| Solvent | Water | [1] |

| Temperature | 50-100°C | [1] |

| Yield | ~97% | [1] |

Part 2: Regioselective N-Methylation of 3,5-Diamino-1H-1,2,4-triazole

The primary challenge in the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine lies in the regioselective methylation of the guanazole core. The triazole ring possesses multiple nitrogen atoms (N1, N2, and N4) that can be alkylated, in addition to the two exocyclic amino groups. Achieving methylation specifically at the N1 position requires careful consideration of the reaction conditions and potentially the use of protecting groups.

Approach 1: Direct Methylation of Guanazole

Direct methylation of 3,5-diamino-1,2,4-triazole is a potential route, though it may lead to a mixture of isomers. The regioselectivity of this reaction is influenced by factors such as the choice of methylating agent, base, and solvent. Research by Chernyshev et al. has focused on the regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole, providing a foundation for controlling the alkylation site[2].

A computational and experimental study building on this work suggests that quaternization of 1-substituted 3-amino- and 3,5-diamino-1H-1,2,4-triazoles can occur at the N2 and N4 positions, as well as the exocyclic amino group, leading to low selectivity[3]. To overcome this, a method involving the use of a protecting group on one of the amino groups has been developed for the selective synthesis of 1,4-disubstituted derivatives[3].

Approach 2: Synthesis via Methylhydrazine (A Regioselective Alternative)

A more direct and potentially more regioselective approach involves the construction of the triazole ring with the methyl group already in place. This can be achieved by reacting methylhydrazine with a suitable precursor, such as an N-acyl-S-methylisothiourea. This method has been successfully employed for the synthesis of 1-alkyl-3-amino-5-aryl-1H-[1][4][5]triazoles.

Caption: Alternative regioselective synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.

Hypothetical Experimental Protocol: Synthesis from Methylhydrazine

This protocol is a proposed adaptation based on the synthesis of related 1-alkyl-3-amino-1,2,4-triazoles.

Materials:

-

N-Cyano-S-methylisothiourea (or a suitable N-acyl derivative)

-

Methylhydrazine

-

Appropriate solvent (e.g., ethanol, isopropanol)

Procedure:

-

Dissolve N-cyano-S-methylisothiourea in a suitable alcohol solvent in a reaction flask.

-

Add methylhydrazine to the solution. The reaction may be performed at room temperature or with gentle heating to facilitate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Methyl-1H-1,2,4-triazole-3,5-diamine.

Part 3: Characterization

The synthesized 1-Methyl-1H-1,2,4-triazole-3,5-diamine should be thoroughly characterized to confirm its structure and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a characteristic singlet for the N-methyl group, as well as signals for the amino protons and the triazole ring proton (if present, depending on tautomeric form).

-

¹³C NMR will show distinct signals for the methyl carbon and the two carbons of the triazole ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amino groups, C-N stretching of the triazole ring, and C-H stretching of the methyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine can be approached through two primary strategies: direct, though potentially non-selective, methylation of the pre-formed 3,5-diamino-1,2,4-triazole core, or a more regioselective construction of the methylated triazole ring using methylhydrazine as a key building block. The choice of synthetic route will depend on the desired scale, purity requirements, and the availability of starting materials. Careful control of reaction conditions and purification techniques are essential to obtain the target compound in high yield and purity. The methodologies and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of novel triazole derivatives for various applications.

References

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

- Roemer, J. J., & Kaiser, D. W. (1953). Preparation of guanazole. U.S. Patent No. 2,648,671. Washington, DC: U.S.

- Chernyshev, V. M., Rakitov, V. A., Astakhov, A. V., Sokolov, A. N., Zemlyakov, N. D., & Taranushich, V. A. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624-630.

-

Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2007). Synthesis of 5,7-diamino[1][4][5]triazolo[1,5-a][4][6][7]triazines via annulation of 1,3,5-triazine ring onto 3(5)-amino-1,2,4-triazoles. HETEROCYCLES, 71(2), 429-444.

-

PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. Retrieved from [Link]

- Cheng, Y. R. (2015).

- Chernyshev, V. M., et al. (2006). Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624–630.

- Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug discovery today, 8(24), 1128-1137.

- Astakhov, A. V., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 79(15), 6945-6953.

Sources

- 1. US2648671A - Preparation of guanazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Alternative bases in the RNA world: the prebiotic synthesis of urazole and its ribosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. Synthesis and evaluation of guanazole prodrugs as antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-1H-1,2,4-triazole-3,5-diamine: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Methyl-1H-1,2,4-triazole-3,5-diamine (CAS No. 25688-67-9), a heterocyclic amine of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, a proposed synthetic route with detailed protocols, and its emerging role as a valuable scaffold in the synthesis of novel therapeutics. This document is designed to be a practical resource, blending established chemical principles with actionable insights for laboratory application.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] This five-membered heterocycle is a cornerstone in the design of a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs.[1][2] The strategic placement of amino and methyl groups on this core, as seen in 1-Methyl-1H-1,2,4-triazole-3,5-diamine, offers a versatile platform for further chemical elaboration, making it a crucial building block in the synthesis of complex pharmaceutical compounds.

Physicochemical and Structural Characteristics

1-Methyl-1H-1,2,4-triazole-3,5-diamine, with the molecular formula C₃H₇N₅, is a derivative of the parent compound 3,5-diamino-1,2,4-triazole, also known as guanazole.[3][4] The introduction of a methyl group at the N1 position significantly influences its solubility, basicity, and reactivity compared to the parent molecule. While comprehensive experimental data for this specific compound is not widely published, we can infer its properties based on the well-characterized parent compound and related alkylated derivatives.[5][6]

| Property | Predicted Value / Information | Source / Rationale |

| CAS Number | 25688-67-9 | [4] |

| Molecular Formula | C₃H₇N₅ | Calculated |

| Molecular Weight | 113.12 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow crystalline solid | Based on parent compound[7] |

| Melting Point | Expected to be lower than the parent compound's ~205°C | Methylation typically lowers melting points of such structures.[6] |

| Solubility | Predicted to be soluble in water and polar organic solvents | Based on parent compound's water solubility.[3][7] |

| Stability | Likely air-sensitive; incompatible with strong acids and oxidizing agents | Based on parent compound's known reactivity.[6] |

Below is a diagram of the chemical structure of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.

Caption: Chemical structure of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.

Synthesis and Purification: A Proposed Experimental Protocol

The synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine can be approached through the regioselective alkylation of its precursor, 3,5-diamino-1,2,4-triazole. The challenge in alkylating C-amino-1,2,4-triazoles lies in controlling the site of alkylation, as the ring nitrogens and the exocyclic amino groups are all potential nucleophiles. Research into the regioselective synthesis of related compounds provides a strong basis for a plausible synthetic route.[5]

The following protocol is a proposed method, grounded in established chemical principles for the N-alkylation of triazole systems.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.

Step-by-Step Laboratory Protocol

Materials:

-

3,5-Diamino-1,2,4-triazole (Guanazole)

-

Anhydrous Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃), finely powdered

-

Methyl Iodide (CH₃I)

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-diamino-1,2,4-triazole (1.0 eq) and finely powdered potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to create a stirrable suspension.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Alkylating Agent: Slowly add methyl iodide (1.1 eq) dropwise to the cooled suspension over 30 minutes. The use of a slight excess of the alkylating agent helps to drive the reaction to completion.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a DCM/Methanol (9:1) mobile phase.

-

Workup:

-

Once the reaction is complete, carefully quench the reaction by adding cold deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution of 0-10% methanol in dichloromethane to afford the pure 1-Methyl-1H-1,2,4-triazole-3,5-diamine.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted, in DMSO-d₆):

-

~3.4-3.6 ppm (singlet, 3H): This signal would correspond to the methyl protons (N-CH₃).

-

~5.5-6.5 ppm (broad singlet, 4H): These signals would represent the protons of the two amino groups (-NH₂). The chemical shift and broadness are due to hydrogen bonding and exchange with the solvent.

¹³C NMR (Predicted, in DMSO-d₆):

-

~30-35 ppm: The carbon of the methyl group (N-CH₃).

-

~150-160 ppm (two signals): The two carbons of the triazole ring (C3 and C5).

Infrared (IR) Spectroscopy (Predicted):

-

3100-3400 cm⁻¹ (broad): N-H stretching vibrations of the amino groups.

-

~2900-3000 cm⁻¹: C-H stretching of the methyl group.

-

~1600-1650 cm⁻¹: N-H bending (scissoring) vibrations.

-

~1400-1500 cm⁻¹: C-N stretching vibrations within the triazole ring.

Applications in Medicinal Chemistry and Drug Development

1-Methyl-1H-1,2,4-triazole-3,5-diamine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The two amino groups provide handles for further functionalization, allowing for the construction of diverse chemical libraries.

The 1,2,4-triazole core is a known pharmacophore in many approved drugs. The addition of the N1-methyl group can improve pharmacokinetic properties such as solubility and cell permeability, while also blocking a potential site of metabolism. The diamino substitution allows for the introduction of various side chains to modulate the biological activity and selectivity of the final compounds. For instance, derivatives of diamino-1,2,4-triazoles have been investigated as inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy.[8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-Methyl-1H-1,2,4-triazole-3,5-diamine is not widely available, precautions should be based on the known hazards of the parent compound, 3,5-diamino-1,2,4-triazole, and general principles for handling heterocyclic amines.[9]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[6] The parent compound is known to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][6]

-

Toxicity: The toxicological properties of this specific compound have not been fully investigated. The parent compound, guanazole, is harmful if swallowed and may cause skin and eye irritation. Similar hazards should be assumed for the methylated derivative.

Conclusion

1-Methyl-1H-1,2,4-triazole-3,5-diamine is a strategically important building block in the field of drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established alkylation methodologies. The versatile functional groups on this scaffold provide a gateway to a wide range of novel compounds with potential therapeutic value. This guide has provided a comprehensive overview of its properties, a detailed proposed synthesis, and its potential applications, serving as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

-

Chernyshev, V. M., et al. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624–630. Available at: [Link]

-

Zhang, J., et al. (2013). Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole. Propellants, Explosives, Pyrotechnics, 38(4), 551-555. Available at: [Link]

-

Chemsrc. (n.d.). 1H-1,2,4-Triazole-3,5-diamine. Retrieved from [Link]

-

Büyükkıdan, B., et al. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Journal of Scientific Reports-A, (48), 25-41. Available at: [Link]

-

ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E80, 1161–1164. Available at: [Link]

-

ResearchGate. (2024). (PDF) Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Available at: [Link]

- Google Patents. (n.d.). RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.

-

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]

-

Alzchem Group. (n.d.). 1H-1,2,4-Triazole-3,5-diamine. Retrieved from [Link]

-

Cheméo. (n.d.). 3,5-Diamino-1,2,4-triazole. Retrieved from [Link]

- Google Patents. (n.d.). Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole.

-

ResearchGate. (n.d.). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. Retrieved from [Link]

-

Ivachtchenko, A. V., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science, 23(11), 791–807. Available at: [Link]

-

SpectraBase. (n.d.). 3-AMINE-5-METHYL-1H-1,2,4-TRIAZOLE. Retrieved from [Link]

-

Haiges, R., et al. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, 44(16), 7265-7274. Available at: [Link]

-

PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. Retrieved from [Link]

-

Chernyshev, V. M., et al. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry, 79(4), 624–630. Available at: [Link]

-

Zhang, J., et al. (2013). Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole. Propellants, Explosives, Pyrotechnics, 38(4), 551-555. Available at: [Link]

-

Solar, V., et al. (2015). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 6(7), 1233-1239. Available at: [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. scispace.com [scispace.com]

- 3. 1H-1,2,4-Triazole-3,5-diamine CAS#: 1455-77-2 [m.chemicalbook.com]

- 4. 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-1,2,4-Triazole-3,5-diamine | CAS#:1455-77-2 | Chemsrc [chemsrc.com]

- 7. 1H-1,2,4-Triazole-3,5-diamine | 1455-77-2 [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

properties of 1-Methyl-1H-1,2,4-triazole-3,5-diamine

An In-Depth Technical Guide to the Properties of 1,2,4-Triazole-3,5-Diamine Scaffolds

A Note from the Senior Application Scientist: The existing body of scientific literature provides limited specific data on the methylated derivative, 1-Methyl-1H-1,2,4-triazole-3,5-diamine. Therefore, this guide is structured to provide a comprehensive technical overview of the parent compound, 1H-1,2,4-triazole-3,5-diamine (Guanazole) , a molecule of significant interest in medicinal chemistry. This foundational knowledge is essential for any researcher working with its derivatives. A dedicated section will explore the anticipated effects of N-methylation on the core properties of this scaffold, offering predictive insights for development professionals.

Introduction: The Versatile 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions.[1] Derivatives of this heterocycle exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2] This guide focuses on the diamino-substituted variant, 1H-1,2,4-triazole-3,5-diamine (commonly known as Guanazole), a key building block and a biologically active molecule in its own right. Its utility ranges from being an inhibitor of DNA synthesis to serving as a novel scaffold for potent, reversible inhibitors of epigenetic targets like Lysine-Specific Demethylase 1 (LSD1).[3][4][5][6][7]

Physicochemical and Structural Properties

Guanazole presents as colorless crystals or a white to off-white crystalline powder.[3][5][8] Understanding its fundamental properties is critical for its application in synthesis and formulation.

Core Physicochemical Data

The key properties of 1H-1,2,4-triazole-3,5-diamine are summarized below. These values are critical for predicting its behavior in various solvent systems and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₂H₅N₅ | PubChem[5] |

| Molecular Weight | 99.10 g/mol | PubChem[5] |

| Melting Point | 202-205 °C (decomposes) | ChemicalBook, Sigma-Aldrich[3][5][9] |

| Boiling Point | 473.7 ± 28.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.686 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |

| Water Solubility | Soluble | ChemicalBook, PubChem[3][5][10] |

| pKa | 12.10 ± 0.40 (Predicted) | ChemicalBook[3] |

| Appearance | Colorless crystals or white powder | ChemicalBook, PubChem[3][5] |

Crystal Structure and Molecular Geometry

The crystal structure of Guanazole has been determined, often as a monohydrate.[11][12] In its hydrated form, it crystallizes in the monoclinic P2₁/c space group.[11][12] The water molecules form a three-dimensional network within the crystal structure, highlighting the molecule's capacity for extensive hydrogen bonding.[11][12] This network is a key determinant of the material's solid-state properties and solubility. The triazole ring itself is nearly planar, a feature that influences its potential for aromatic stacking interactions when binding to biological targets.[13]

Synthesis and Purification

The synthesis of Guanazole is well-established, typically proceeding from readily available starting materials. The causality behind the choice of reagents relates to the construction of the nitrogen-rich heterocyclic core.

General Synthetic Protocol

A common and efficient synthesis involves the reaction of dicyandiamide with hydrazine sulfate.[3] The hydrazine provides the necessary nitrogen atoms to form the triazole ring from the cyano-guanidine precursor.

Step-by-Step Methodology:

-

Suspension: Add 200.0 g of dicyandiamide to 500 mL of water in a 2000 mL three-necked flask. Stir vigorously for 20 minutes to form a turbid liquid.

-

Addition of Hydrazine Sulfate: Add 155 g of hydrazine sulfate to the suspension and heat the mixture to 50°C.

-

Hydrazine Hydrate Addition: Slowly add 72 mL of 80% hydrazine hydrate. This initiates the cyclization reaction.

-

Heating and Reaction: Increase the temperature to 120-125°C. The solids will gradually dissolve. Maintain stirring at this temperature for 16 hours, during which the product may begin to precipitate.

-

Cooling and pH Adjustment: After the reaction is complete, stop heating and allow the mixture to cool to room temperature. Adjust the pH to 9 by adding 100 mL of 10% sodium carbonate solution to neutralize any acidic byproducts and facilitate product isolation.

-

Extraction and Drying: Transfer the mixture to a separatory funnel and extract the aqueous phase with 500 mL of dichloromethane. Wash the organic phase with water and dry it over anhydrous sodium sulfate.

-

Isolation: Remove the dichloromethane by rotary evaporation to yield a white solid. Dry the solid in an oven to obtain the final product.

Synthesis Workflow Diagram

Caption: Guanazole derivatives as reversible inhibitors of LSD1.

Prospective Analysis: The 1-Methyl-1H-1,2,4-triazole-3,5-diamine Derivative

While specific experimental data is lacking for the 1-methyl derivative, we can infer the likely impact of N-methylation on the Guanazole core based on established chemical principles. This analysis is crucial for researchers considering this specific modification.

-

Tautomerism: Methylation at the N1 position locks the molecule out of the 1H/4H tautomerism that can occur in the parent compound. [1]This creates a single, defined isomer, which can be advantageous for consistent biological activity and simplified SAR studies.

-

Hydrogen Bonding: The N1-H is a hydrogen bond donor. Replacing the hydrogen with a methyl group removes this capability. This will alter the crystal packing, potentially lower the melting point, and change the molecule's interaction profile with biological targets. The exocyclic NH₂ groups remain as hydrogen bond donors.

-

Solubility: The addition of a methyl group will slightly increase the lipophilicity (hydrophobicity) of the molecule. This could decrease its aqueous solubility while potentially improving its ability to cross cell membranes.

-

Basicity (pKa): The N1-H is acidic. Its removal and replacement with an electron-donating methyl group would likely increase the basicity of the remaining ring nitrogens and potentially the exocyclic amino groups, though the effect may be modest.

-

Biological Activity: For targets like LSD1, where the parent scaffold fits into a specific binding pocket, the addition of a methyl group could have several effects. It might introduce steric hindrance, preventing optimal binding. Conversely, it could engage in favorable hydrophobic interactions within the pocket, potentially increasing potency. The altered electronic profile and hydrogen bonding capacity would almost certainly change the binding affinity and specificity.

Conclusion

1H-1,2,4-triazole-3,5-diamine (Guanazole) is a molecule of profound utility in chemical and pharmaceutical research. Its straightforward synthesis, well-characterized properties, and proven biological activities—particularly as a DNA synthesis inhibitor and a scaffold for next-generation epigenetic modulators—underscore its importance. While its 1-methyl derivative remains less explored, a predictive understanding based on the parent compound's behavior provides a strong foundation for future research. Further investigation into N-alkylated derivatives is a logical next step to explore new chemical space and develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Bülen, A. (n.d.). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. DergiPark. Retrieved from [Link]

-

Fischer, N., et al. (2015). Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. Dalton Transactions, 44, 7586-7594. Retrieved from [Link]

-

Il'yasov, K. A., et al. (n.d.). N-Nitroimines: I. Synthesis, Structure, and Properties of 3,5-Diamino-1-nitroamidino-1,2,4-triazole. ResearchGate. Retrieved from [Link]

-

Speranzini, V., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 5(8), 1-6. Retrieved from [Link]

-

Inoue, T., et al. (2023). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. IUCrData, 8(2). Retrieved from [Link]

-

Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. Retrieved from [Link]

-

Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(9), 2548. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. Retrieved from [Link]

-

Zhang, J., et al. (2023). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Crystal Growth & Design. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) 3,5-Diamino-1,3,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. Retrieved from [Link]

-

Chemsrc. (2025). 1H-1,2,4-Triazole-3,5-diamine | CAS#:1455-77-2. Retrieved from [Link]

-

Speranzini, V., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. RSC Publishing. Retrieved from [Link]

-

Inoue, T., et al. (2023). (PDF) Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 1H-1,2,4-Triazole-3,5-diamine | 1455-77-2 [chemicalbook.com]

- 4. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. 3,5-Diamino-1,2,4-triazole 98 1455-77-2 [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 1H-1,2,4-Triazole-3,5-diamine | CAS#:1455-77-2 | Chemsrc [chemsrc.com]

- 10. 1H-1,2,4-Triazole-3,5-diamine CAS#: 1455-77-2 [m.chemicalbook.com]

- 11. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data for 1-Methyl-1H-1,2,4-triazole-3,5-diamine: A Technical Guide for Researchers

Introduction

1-Methyl-1H-1,2,4-triazole-3,5-diamine, a derivative of the well-known compound 3,5-diamino-1,2,4-triazole (also known as guanazole), is a molecule of significant interest in medicinal chemistry and materials science. Its structural features, including the N-methylated triazole ring and amino functionalities, make it a versatile building block for the synthesis of a wide range of compounds with potential biological and energetic applications.

While 1-Methyl-1H-1,2,4-triazole-3,5-diamine is a known chemical entity, a comprehensive and publicly available dataset of its experimental spectroscopic data is not readily found. This in-depth technical guide is designed for researchers, scientists, and drug development professionals to navigate the spectroscopic characterization of this molecule. To maintain scientific integrity, this guide will present the established spectroscopic data for the parent compound, 3,5-diamino-1,2,4-triazole, and provide an expert, field-proven analysis of the expected spectral changes upon N1-methylation. This comparative approach will provide a robust framework for the structural elucidation and validation of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.

Molecular Structure and Isomerism

The methylation of 3,5-diamino-1,2,4-triazole can theoretically occur at several positions. However, the 1-position is a common site of alkylation for 1,2,4-triazoles. The structures of the parent compound and the N1-methylated target are depicted below. The numbering convention for the triazole ring is crucial for unambiguous spectral assignment.

Figure 1: Molecular structures of Guanazole and its N1-methyl derivative.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the proton environment of a molecule. The spectrum provides information on the number of distinct proton types, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons).

¹H NMR Data for 3,5-Diamino-1,2,4-triazole

The ¹H NMR spectrum of 3,5-diamino-1,2,4-triazole is relatively simple, characterized by broad signals from the exchangeable amine and imine protons. The exact chemical shifts can vary with solvent and concentration.

| Proton Type | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |

| NH (ring) | ~11.50 | Broad singlet | Exchangeable with D₂O |

| NH₂ (amine) | ~5.45 and ~6.02 | Broad singlets | Two distinct amino groups, exchangeable with D₂O.[1] |

Causality Behind Assignments: The downfield shift of the ring NH proton is characteristic of acidic protons on nitrogen in a heterocyclic aromatic system. The two distinct signals for the amino groups in some literature suggest restricted rotation or different electronic environments for the C3 and C5 positions.[1]

Predicted ¹H NMR Spectrum for 1-Methyl-1H-1,2,4-triazole-3,5-diamine

The introduction of a methyl group at the N1 position will introduce a new signal and remove another.

| Proton Type | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |

| N-CH₃ | 3.0 - 3.5 | Singlet | The typical range for N-methyl groups on heteroaromatic rings.[2] |

| NH₂ (amine) | 5.5 - 6.5 | Two broad singlets | The chemical shift of the amino protons may be slightly altered by the electronic effect of the N-methylation. |

Expertise & Experience: The N-CH₃ signal is expected to be a sharp singlet as there are no adjacent protons for coupling. Its chemical shift is influenced by the electronegativity of the nitrogen and the aromaticity of the triazole ring. The broadness of the NH₂ signals is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. The disappearance of the highly deshielded ring NH proton signal (~11.50 ppm) would be a key indicator of successful N1-methylation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Probe: Standard broadband or inverse detection probe.

-

Temperature: 298 K (25 °C).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Integrate all signals.

-

-

Validation: To confirm exchangeable protons (NH₂), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signals should decrease in intensity or disappear.

Figure 2: Standard workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

¹³C NMR Data for 3,5-Diamino-1,2,4-triazole

The parent compound has two carbon atoms in the triazole ring. Due to the symmetry, they may appear as a single signal or two closely spaced signals depending on the tautomeric form and solvent.

| Carbon Type | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| C3 and C5 (ring) | ~155.3 and ~169.7 | These carbons are significantly deshielded due to their attachment to multiple nitrogen atoms.[1] |

Authoritative Grounding: The chemical shifts of carbons in azole rings are highly dependent on the number and position of nitrogen atoms. Carbons situated between two nitrogen atoms, as in this case, experience a strong deshielding effect.

Predicted ¹³C NMR Spectrum for 1-Methyl-1H-1,2,4-triazole-3,5-diamine

N-methylation will introduce an additional carbon signal and may break the symmetry of the ring carbons.

| Carbon Type | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| N-CH₃ | 36 - 53 | This is the characteristic range for N-methyl carbons in aromatic N-alkylated compounds.[3] |

| C3 and C5 (ring) | 150 - 170 | The N1-methylation will likely make the C3 and C5 carbons electronically non-equivalent, resulting in two distinct signals. The exact shifts will be influenced by the electron-donating nature of the amino groups and the methyl group. |

Trustworthiness: The prediction of two separate signals for C3 and C5 is based on the loss of symmetry upon methylation at a single nitrogen atom. The predicted range for the N-CH₃ carbon is based on extensive literature data for similar N-methylated heterocycles.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) is often beneficial for a better signal-to-noise ratio.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz proton spectrometer).

-

Probe: Standard broadband probe.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Use a longer relaxation delay (e.g., 2-5 seconds) for quantitative accuracy, especially for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the presence of specific functional groups.

IR Data for 3,5-Diamino-1,2,4-triazole

The IR spectrum is dominated by absorptions from the N-H and C-N bonds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H stretch (amine) | 3150 - 3414 | Strong, broad | Often appears as a doublet for primary amines.[1] |

| N-H stretch (ring) | ~3150 | Medium, broad | Overlaps with the amine N-H stretches. |

| C=N stretch (ring) | 1617 - 1685 | Medium to Strong | Characteristic of the triazole ring system.[1] |

| N-H bend (amine) | ~1540 - 1587 | Medium |

Self-Validating System: The presence of strong, broad bands in the 3100-3500 cm⁻¹ region is a clear indication of N-H bonds, consistent with the amino and ring NH groups.[4] The bands in the 1600-1700 cm⁻¹ region confirm the heteroaromatic ring structure.

Predicted IR Spectrum for 1-Methyl-1H-1,2,4-triazole-3,5-diamine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H stretch (amine) | 3200 - 3400 | Strong, broad | The ring N-H stretch will be absent. |

| C-H stretch (methyl) | 2850 - 3000 | Medium | A new set of peaks will appear in this region. |

| C=N stretch (ring) | 1610 - 1680 | Medium to Strong | The position may shift slightly due to the electronic effect of the methyl group. |

| C-H bend (methyl) | ~1450 and ~1375 | Medium | Characteristic bending vibrations for a methyl group. |

Expertise & Experience: The most significant change will be the disappearance of the ring N-H stretching vibration. Concurrently, new C-H stretching and bending vibrations corresponding to the introduced methyl group will appear. These changes provide a robust method for confirming the N-methylation of the triazole ring.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond or germanium crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Mass Spectrum of 3,5-Diamino-1,2,4-triazole

The electron ionization (EI) mass spectrum of the parent compound is well-documented.

-

Molecular Ion (M⁺•): m/z 99[5]

-

Key Fragments: The fragmentation of the 1,2,4-triazole ring often involves the loss of neutral molecules like HCN.[6]

Predicted Mass Spectrum for 1-Methyl-1H-1,2,4-triazole-3,5-diamine

-

Molecular Formula: C₃H₇N₅

-

Molecular Weight: 113.12 g/mol

-

Predicted Molecular Ion (M⁺• or [M+H]⁺): m/z 113 (EI) or m/z 114 (ESI)

Predicted Fragmentation Pathway:

Figure 3: A plausible EI fragmentation pathway for the target molecule.

Causality Behind Fragmentation: The molecular ion at m/z 113 would be the primary confirmation of the compound's identity. Common fragmentation pathways for N-alkylated heterocycles include the loss of the alkyl radical (in this case, a methyl radical, •CH₃, leading to a fragment at m/z 98) and cleavage of the heterocyclic ring.[6][7] The loss of stable neutral molecules like N₂ is also a common fragmentation route for nitrogen-rich heterocycles.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrument Setup (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ion source via direct infusion or through an LC system.

-

Set the ion source parameters: capillary voltage (e.g., 3-4 kV), drying gas flow and temperature, and nebulizer pressure.

-

Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 114) and fragmenting it to observe daughter ions.

-

Conclusion

References

-

[Wang, R., et al. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[4][8][9]triazolo[4,3-b][4][8][9]triazole and its salts. New Journal of Chemistry, 44(48), 21356-21362.]([Link])

-

[Ion, A., et al. (2023). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][8][9]triazoles. Molecules, 28(14), 5366.]([Link])

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Diamino-1,2,4-triazole [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

Introduction: The Scientific Context of the 1,2,4-Triazole Scaffold

An In-depth Technical Guide to 1-Methyl-1H-1,2,4-triazole-3,5-diamine: Properties, Synthesis, and Characterization

The 1,2,4-triazole ring system is a cornerstone of modern medicinal and materials chemistry. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a privileged scaffold. The parent compound, 1H-1,2,4-triazole-3,5-diamine (commonly known as guanazole), is a well-established molecule with a diverse range of applications. It has been investigated as an antineoplastic agent due to its ability to inhibit DNA synthesis by targeting ribonucleoside-diphosphate reductase[1][2]. More recently, the 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel, reversible, and non-toxic inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation, opening new avenues for treating cancers and other diseases where cytotoxicity is not a desired outcome[3][4].

This guide focuses on a specific N-methylated derivative, 1-Methyl-1H-1,2,4-triazole-3,5-diamine . While the parent guanazole is extensively documented, this methylated analogue represents a next-step modification that researchers may undertake to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, or to fine-tune its binding affinity for a biological target. This document serves as a comprehensive technical resource, providing core data, a proposed synthetic route, and a robust analytical validation workflow for researchers and drug development professionals working with this compound.

Section 1: Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental properties. The introduction of a methyl group to the triazole ring of guanazole directly impacts its molecular weight and is predicted to alter other key parameters.

Molecular Identity and Weight

The primary identifier for 1-Methyl-1H-1,2,4-triazole-3,5-diamine is its molecular formula and corresponding molecular weight. These values are crucial for all quantitative work, including reaction stoichiometry and preparation of standard solutions. The data are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-Methyl-1H-1,2,4-triazole-3,5-diamine | - |

| Molecular Formula | C₃H₇N₅ | Calculated |

| Molecular Weight | 113.12 g/mol | Calculated |

| Parent Compound (Guanazole) | C₂H₅N₅ | PubChem[1] |

| Parent MW (Guanazole) | 99.10 g/mol | PubChem[1] |

Causality Note: The increase in molecular weight from 99.10 g/mol to 113.12 g/mol is the result of substituting a hydrogen atom on one of the triazole ring nitrogens with a methyl group (a net addition of a CH₂ unit).

Predicted Physicochemical Data

| Property | Predicted Value | Significance in Research & Development |

| logP (Octanol/Water) | -2.5 to -3.0 | Indicates high hydrophilicity, suggesting excellent aqueous solubility but potentially poor passive diffusion across cell membranes. |

| pKa (Most Basic) | 5.5 - 6.5 | The amino groups provide basic centers. This value is critical for designing salt-formulation strategies and understanding physiological ionization state. |

| Topological Polar Surface Area (TPSA) | ~94 Ų | A measure of the molecule's surface polarity, which correlates with transport properties. This value suggests the molecule may require active transport to cross biological barriers. |

Section 2: Proposed Synthesis and Purification Workflow

A robust and reproducible synthesis is the bedrock of any research involving a novel compound. The following section details a proposed synthetic route for 1-Methyl-1H-1,2,4-triazole-3,5-diamine, starting from the commercially available parent, guanazole. This protocol is designed as a self-validating system with in-process checks.

Synthetic Strategy: Regioselective N-Methylation

The most direct approach to the target molecule is the N-methylation of 1H-1,2,4-triazole-3,5-diamine. The primary challenge in this synthesis is regioselectivity. Guanazole has three ring nitrogens and two exocyclic amino groups, all of which are potential sites for methylation. However, the endocyclic (triazole ring) nitrogens are generally more nucleophilic than the exocyclic amino nitrogens. Furthermore, methylation at the N1 position is often favored.

To achieve selective N1-methylation, a mild methylating agent and carefully controlled reaction conditions are paramount. Strong bases or overly reactive electrophiles risk over-methylation or methylation at the less-desired N4 or exocyclic amino positions.

Caption: Proposed workflow for the synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.

Detailed Experimental Protocol

Objective: To synthesize 1-Methyl-1H-1,2,4-triazole-3,5-diamine with a target yield of >70% and purity of >98%.

Materials:

-

1H-1,2,4-triazole-3,5-diamine (Guanazole, CAS 1455-77-2)[5]

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole-3,5-diamine (5.0 g, 50.4 mmol).

-

Solvent and Base Addition: Add anhydrous DMF (100 mL) to the flask and stir until the solid is fully dissolved. Add anhydrous potassium carbonate (8.4 g, 60.5 mmol, 1.2 equivalents).

-

Experimental Rationale: DMF is an excellent polar aprotic solvent for this type of reaction. K₂CO₃ is a mild base, sufficient to deprotonate the triazole ring to facilitate nucleophilic attack without significantly deprotonating the less acidic amino groups.

-

-

Addition of Methylating Agent: Cool the mixture to 0°C in an ice bath. Slowly add methyl iodide (3.4 mL, 55.4 mmol, 1.1 equivalents) dropwise over 15 minutes.

-

Experimental Rationale: Adding the electrophile slowly at a reduced temperature helps to control the reaction exotherm and improve regioselectivity, minimizing the formation of di-methylated byproducts.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction:

-

Quench the reaction by pouring the mixture into 500 mL of deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient elution of dichloromethane and methanol.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.[6]

-

-

Final Product: Dry the purified white solid under high vacuum to yield the final product.

Section 3: Analytical Characterization and Validation

Confirmation of the molecular structure and assessment of purity are non-negotiable steps. The following workflow provides a multi-technique approach to ensure the synthesized material is unequivocally the target compound.

Caption: A multi-technique workflow for the structural validation and purity assessment.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

-

Expected Result: A prominent peak at m/z = 114.1 [M+H]⁺.

-

Purpose: This is the primary and most direct confirmation of the calculated molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆):

-

A singlet at ~3.5-3.8 ppm, integrating to 3H (N-CH₃).

-

Two broad singlets corresponding to the two NH₂ groups, integrating to 2H each. The exact chemical shift will depend on concentration and temperature.

-

Causality Note: The presence of a single methyl singlet confirms the successful methylation. Its integration relative to the amine protons confirms the 1:2 stoichiometric ratio of methyl to amino groups.

-

-

¹³C NMR (in DMSO-d₆):

-

Two distinct signals in the aromatic region (~150-160 ppm) for the two non-equivalent carbons of the triazole ring (C3 and C5).

-

A signal in the aliphatic region (~30-35 ppm) for the methyl carbon.

-

Purpose: Confirms the carbon backbone and the presence of the methyl group.

-

Safety and Handling

While specific toxicity data for 1-Methyl-1H-1,2,4-triazole-3,5-diamine is not available, prudent laboratory practice dictates handling it based on the known hazards of the parent compound and related structures.

-

Hazards of Parent Compound (Guanazole): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[7][8].

-

General Class Hazards: Triazoles can be high-energy materials, though amine-substituted derivatives tend to be less sensitive to explosion[6][9]. The compound is air-sensitive and incompatible with strong oxidizing agents[5][7].

-

Handling Recommendations:

References

- Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity.American Chemical Society.

- Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole.RSC Publishing.

- 3,5-Diamino-1,2,4-triazole, 98%.Fisher Scientific.

- NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)

- 1H-1,2,4-Triazole-3,5-diamine (CAS 1455-77-2).ChemicalBook.

- 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078.PubChem.

- N-Nitroimines: I. Synthesis, Structure, and Properties of 3,5-Diamino-1-nitroamidino-1,2,4-triazole.

- 1H-1,2,4-Triazole-3,5-diamine.ChemicalBook.

- 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors.

- Chemical Properties of 3,5-Diamino-1,2,4-triazole (CAS 1455-77-2).Cheméo.

- Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate.

- 3,5-Diamino-1,2,4-triazole 98 1455-77-2.Sigma-Aldrich.

- 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors.RSC Publishing.

- SAFETY DATA SHEET - 3,5-Diamino-1,2,4-triazole.Fisher Scientific.

- Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.

- Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole.

- SAFETY DATA SHEET - 3,5-Diamino-1,2,4-triazole.TCI Chemicals.

Sources

- 1. 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Diamino-1,2,4-triazole 98 1455-77-2 [sigmaaldrich.com]

- 3. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. 3,5-Diamino-1,2,4-triazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 1H-1,2,4-Triazole-3,5-diamine CAS#: 1455-77-2 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 1H-1,2,4-Triazole-3,5-diamine | 1455-77-2 [chemicalbook.com]

An In-depth Technical Guide on the Stability of 1-Methyl-1H-1,2,4-triazole-3,5-diamine under Acidic Conditions

Foreword: Navigating the Knowledge Gap

Introduction to 1-Methyl-1H-1,2,4-triazole-3,5-diamine and the Imperative of Acid Stability

1-Methyl-1H-1,2,4-triazole-3,5-diamine, a derivative of guanazole, belongs to the class of nitrogen-rich heterocyclic compounds. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and energetic properties. The utility of such a molecule in applications like drug development is intrinsically linked to its stability under various physiological and manufacturing conditions. Acidic environments are of particular concern, as they are encountered in the gastrointestinal tract, in certain formulation excipients, and during various chemical synthesis and purification steps. Therefore, a comprehensive understanding of the stability of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in acidic media is a critical prerequisite for its successful application.

Theoretical Assessment of Acidic Stability: A Mechanistic Perspective

The 1,2,4-triazole ring is an aromatic system, which generally imparts significant stability. It is known that 1,2,3-triazoles exhibit strong stability in thermal and acidic conditions, and it is reasonable to extrapolate a similar degree of resilience for the 1,2,4-triazole core of our target molecule. The primary sites for potential acid-catalyzed degradation are the exocyclic amino groups.

Protonation of Amino Groups

In an acidic medium, the lone pairs of electrons on the nitrogen atoms of the amino groups are susceptible to protonation. This is a rapid and reversible acid-base reaction. The parent compound, guanazole, is known to readily form salts with acids, which supports this initial protonation step.

Potential Degradation Pathways

While the triazole ring itself is expected to be robust, two primary degradation pathways should be considered under forced acidic conditions (e.g., elevated temperatures and extreme pH):

-

Hydrolysis of Amino Groups: Analogous to the acid-catalyzed hydrolysis of amides, the protonated amino groups could become susceptible to nucleophilic attack by water. This would lead to the replacement of the amino groups with hydroxyl groups, forming a dihydroxy-triazole derivative. However, the C-N bond of an aminotriazole is generally more stable than an amide bond, so this reaction would likely require harsh conditions.

-

Ring Opening: While less probable under mild acidic conditions, prolonged exposure to strong acids and high temperatures could potentially lead to the cleavage of the triazole ring. The specific mechanism of such a cleavage is difficult to predict without experimental data but would represent a significant degradation of the molecule.

It is important to note that studies on substituted 1,2,3-triazoles have shown that degradation often occurs through the oxidation of alkyl chains, leaving the triazole ring intact. This further supports the hypothesis that the triazole core of 1-Methyl-1H-1,2,4-triazole-3,5-diamine is likely to be the most stable part of the molecule.

Experimental Design for a Forced Degradation Study

To empirically determine the stability of 1-Methyl-1H-1,2,4-triazole-3,5-diamine, a forced degradation study is the industry-standard approach. This involves subjecting the compound to stress conditions that are more severe than it would typically encounter, in order to accelerate degradation and identify potential degradation products.

Materials and Reagents

-

1-Methyl-1H-1,2,4-triazole-3,5-diamine (high purity)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Phosphate buffers (for pH control)

-

Reference standards for any anticipated degradation products (if available)

Step-by-Step Protocol for Acidic Stress Testing

-

Stock Solution Preparation: Prepare a stock solution of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent like methanol or acetonitrile to ensure solubility) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Pipette a known volume of the stock solution into several reaction vials.

-

To each vial, add a specific concentration of hydrochloric acid to achieve the desired final pH values (e.g., pH 1, pH 2, pH 3). A control sample with only the stock solution and water should also be prepared.

-

Incubate the vials at a controlled, elevated temperature (e.g., 60°C or 80°C) to accelerate degradation.

-

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

-

Neutralization: Immediately neutralize the acidic sample by adding a stoichiometric amount of a suitable base (e.g., NaOH) to quench the degradation reaction.

-

Sample Preparation for Analysis: Dilute the neutralized sample with the mobile phase to a concentration suitable for the analytical method (e.g., HPLC).

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC with UV detection.

Visualizing the Experimental Workflow

Analytical Method Development: A Stability-Indicating HPLC Approach

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of the degradation rate. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar to moderately nonpolar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled acidic pH for good peak shape of basic analytes. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |

| Gradient Elution | Start with a low percentage of B (e.g., 5%) and gradually increase to elute more retained compounds (degradants). | Ensures that both the polar parent compound and potentially less polar degradation products are eluted. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Provides reproducible retention times. |

| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan of the parent compound) | Provides sensitive detection of the parent compound and chromophoric degradation products. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Data Analysis and Interpretation

The percentage of degradation can be calculated from the decrease in the peak area of the parent compound over time. The formation of new peaks in the chromatogram indicates the presence of degradation products. The rate of degradation can be determined by plotting the natural logarithm of the concentration of the parent compound versus time. If the plot is linear, the degradation follows first-order kinetics.

Predicted Degradation Pathway and Products

Based on the principles of organic chemistry, a plausible degradation pathway under harsh acidic conditions is the hydrolysis of the exocyclic amino groups.

Conclusion and Future Directions

While specific stability data for 1-Methyl-1H-1,2,4-triazole-3,5-diamine is not currently available in the literature, this guide provides a comprehensive framework for its determination. The 1,2,4-triazole core is anticipated to be stable under mild acidic conditions, with the primary route of degradation under forced conditions likely being the hydrolysis of the exocyclic amino groups. The experimental protocols and analytical methods detailed herein provide a clear and robust path for researchers to elucidate the stability profile of this molecule. Future work should focus on executing these studies to generate empirical data, including the isolation and structural elucidation of any significant degradation products using techniques such as LC-MS and NMR. This will provide a complete picture of the stability of 1-Methyl-1H-1,2,4-triazole-3,5-diamine and enable its confident application in research and development.

References

-

Li, W., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 967329. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Steck, E. A., Brundage, R. P., & Fletcher, L. T. (1954). Some Guanazole Derivatives. Journal of the American Chemical Society, 76(12), 3225–3227. [Link]

-

Valcárcel, M., & Cárdenas, S. (2007). Characterization of acid-base properties of unstable drugs using a continuous-flow system with UV-vis spectrophotometric detection. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1087-1094. [Link]

-

Wessels, J. M., et al. (2021). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology, 1(6), 617–625. [Link]

solubility of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in organic solvents

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and purification to formulation design and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Methyl-1H-1,2,4-triazole-3,5-diamine in various organic solvents. While specific quantitative data for this N-methylated derivative of guanazole is not extensively documented in public literature, this paper establishes a predictive and methodological foundation based on its molecular structure and the known properties of related triazole compounds. We present the theoretical underpinnings of solubility, a systematic approach to solvent selection, and detailed, field-proven protocols for both qualitative and quantitative solubility assessment, with a focus on the gold-standard isothermal shake-flask method.

Introduction: The Critical Role of Solubility Profiling

1-Methyl-1H-1,2,4-triazole-3,5-diamine is a nitrogen-rich heterocyclic compound. Its parent molecule, 3,5-diamino-1,2,4-triazole (guanazole), is a known building block in the synthesis of various biologically active agents and energetic materials.[1] The introduction of a methyl group on the triazole ring subtly alters the molecule's physicochemical properties, primarily increasing its lipophilicity while retaining significant polarity due to the two primary amine groups and the triazole core.

Understanding the solubility of this compound is paramount for its practical application in drug development. Key processes governed by solubility include:

-

Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and isolation to maximize yield and purity.

-

Crystallization: Identifying suitable solvent systems for controlling polymorphism and achieving desired crystal habits.

-

Formulation: Developing viable dosage forms (e.g., oral, parenteral) requires solvents in which the API is sufficiently soluble and stable.

-

Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays necessitates knowledge of solvents that can achieve target concentrations without precipitation or toxicity.

This guide provides the necessary theoretical and practical tools for researchers to systematically characterize the solubility profile of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is fundamentally dictated by its molecular structure. The principle of "like dissolves like" serves as a foundational guideline, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[2][3]

Key Structural Features of 1-Methyl-1H-1,2,4-triazole-3,5-diamine:

-

Polar Core: The 1,2,4-triazole ring is inherently polar due to the presence of three nitrogen atoms.

-

Hydrogen Bond Donors: The two primary amine (-NH₂) groups are potent hydrogen bond donors.

-

Hydrogen Bond Acceptors: The nitrogen atoms within the triazole ring and on the amino groups act as hydrogen bond acceptors.

-

Hydrophobic Contribution: The N-methyl (-CH₃) group introduces a small but significant nonpolar character, which will slightly reduce aqueous solubility compared to the unsubstituted parent compound, guanazole.

Based on these features, we can predict that 1-Methyl-1H-1,2,4-triazole-3,5-diamine will exhibit:

-

Good solubility in polar protic solvents (e.g., water, methanol, ethanol) capable of extensive hydrogen bonding.

-

Moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) that can act as hydrogen bond acceptors.

-

Poor solubility in nonpolar solvents (e.g., hexane, toluene, dichloromethane) where the energy required to break the solute-solute hydrogen bonds is not compensated by solute-solvent interactions.

The presence of the basic amino groups also means its solubility will be highly pH-dependent in aqueous media, increasing significantly in acidic conditions due to the formation of a more soluble salt.[4]

A Systematic Approach to Solvent Selection

A logical, tiered approach to solvent screening saves time and resources. The following workflow provides a rational path for exploring the solubility of 1-Methyl-1H-1,2,4-triazole-3,5-diamine.

Caption: Logical workflow for systematic solvent screening.

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and well-controlled experimental procedures. We present protocols for both rapid qualitative assessment and precise quantitative determination.

Protocol for Qualitative Solubility Assessment

This method provides a rapid, semi-quantitative estimate of solubility, useful for initial solvent screening.

Objective: To classify the compound as "soluble," "sparingly soluble," or "insoluble" in a range of solvents.

Methodology:

-

Preparation: Dispense approximately 5-10 mg of 1-Methyl-1H-1,2,4-triazole-3,5-diamine into a clean, dry 4 mL glass vial.

-

Solvent Addition (Initial): Add 100 µL of the test solvent to the vial.

-

Mixing: Cap the vial and vortex for 30-60 seconds at room temperature.

-